![molecular formula C20H17ClN4O3S B2355872 N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-66-9](/img/structure/B2355872.png)
N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide have been widely explored. Studies such as the one by Boechat et al. (2011) on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveal the generation of 3-D arrays through various intermolecular interactions, highlighting the compound's potential for further chemical applications (Boechat et al., 2011).
Applications in Oil Improvement
Research on Pyridazinone derivatives by Nessim (2017) demonstrates their utility in improving base oil quality. These compounds, closely related in structure to the target compound, have been tested as antioxidants for local base oil and as corrosion inhibitors, showcasing their industrial application potential (Nessim, 2017).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potentials of thiadiazole and thiazole derivatives have been extensively investigated. For instance, Ekrek et al. (2022) synthesized a series of compounds evaluated against various cancer cell lines, indicating significant anticancer activity (Ekrek et al., 2022). Similarly, research by Sah et al. (2014) on the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents provides further evidence of the biological activities inherent to compounds within this chemical family (Sah et al., 2014).
Quantum Mechanical Studies and Photovoltaic Efficiency
The study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies alongside ligand-protein interactions and photovoltaic efficiency modeling, reveals the multifaceted applications of these compounds. Their potential in dye-sensitized solar cells (DSSCs) and as inhibitors in biological pathways underscores the compound's versatility across both energy and health sciences (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-15-6-4-7-16(12-15)23-19(26)13-24-14-25(17-8-2-1-3-9-17)20-18(29(24,27)28)10-5-11-22-20/h1-12H,13-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBUQCVFHLMJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide |
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